PCAF Bromodomain Inhibition: Potent Affinity Relative to First-Generation HAT Inhibitors
The target compound exhibits nanomolar potency against the PCAF (KAT2B) bromodomain, with an IC50 of 73 nM and a Kd of 215 nM determined by isothermal titration calorimetry [1]. In contrast, anacardic acid, a widely used reference PCAF inhibitor, displays an IC50 of approximately 5,000–33,900 nM, representing a ~68- to 464-fold weaker potency . This substantial gain in target engagement is attributed to the specific orientation of the 4-bromophenyl and 5-methyl-thiadiazole groups within the acetyl-lysine binding pocket.
| Evidence Dimension | PCAF bromodomain inhibition (IC50) |
|---|---|
| Target Compound Data | 73 nM |
| Comparator Or Baseline | Anacardic acid: 5,000–33,900 nM; CCT077791: 2,200 nM; NSC 694621: 5,710 nM |
| Quantified Difference | ~68- to 464-fold more potent than anacardic acid; ~30-fold more potent than CCT077791 |
| Conditions | Biotinylated peptide binding assay using human GST-tagged PCAF bromodomain expressed in E. coli Rosetta (DE3), 15 hr incubation |
Why This Matters
For epigenetic research programs screening bromodomain inhibitors, this compound provides an order-of-magnitude improvement in target engagement over classical PCAF reference inhibitors, reducing the risk of off-target effects due to high dosing.
- [1] BindingDB. BDBM50512962. IC50: 73 nM; Kd: 215 nM for PCAF bromodomain. View Source
